

An Overview of 2,6-Diaminopyridine-3-Carboxylic Acid: A Technical Summary

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Compound of Interest

Compound Name: *2,6-Diaminonicotinic acid*

Cat. No.: B069823

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Attention Researchers, Scientists, and Drug Development Professionals: Data on the specific compound 2,6-diaminopyridine-3-carboxylic acid is limited in publicly available scientific literature. This guide provides a summary of available information and offers estimations on its physicochemical properties based on the well-characterized parent molecule, 2,6-diaminopyridine, and related pyridine carboxylic acids. All predicted data should be confirmed through experimental validation.

Structural Information

2,6-Diaminopyridine-3-carboxylic acid consists of a pyridine ring substituted with two amino groups at positions 2 and 6, and a carboxylic acid group at position 3.

Physical and Chemical Properties

Direct experimental data for 2,6-diaminopyridine-3-carboxylic acid is not readily available. The following table summarizes the known properties of the parent compound, 2,6-diaminopyridine, to provide a baseline for understanding the core structure. The introduction of a carboxylic acid group is expected to significantly influence these properties.

Table 1: Physicochemical Properties of 2,6-Diaminopyridine (CAS: 141-86-6)

Property	Value	References
Molecular Formula	C ₅ H ₇ N ₃	[1][2]
Molecular Weight	109.13 g/mol	[1][3]
Appearance	Beige to brown crystalline powder/flakes	[4][5]
Melting Point	117-122 °C	[1][4]
Boiling Point	285 °C	[4]
Solubility in Water	9.9 g/100 mL (20 °C) to 180 g/L	[1][4][6]
pKa	6.13 ± 0.24 (Predicted)	[4]

Predicted Properties of 2,6-Diaminopyridine-3-Carboxylic Acid

The addition of a carboxylic acid group to the 2,6-diaminopyridine scaffold would introduce both acidic and electron-withdrawing characteristics, leading to the following predicted changes:

- **Acidity and Basicity (pKa):** The compound will be amphoteric. The pyridine nitrogen and the two amino groups will exhibit basic properties, while the carboxylic acid group will be acidic. The pKa of the carboxylic acid is expected to be in the range of 3-5, typical for pyridine carboxylic acids. The basicity of the amino groups and the pyridine nitrogen will be reduced due to the electron-withdrawing nature of the adjacent carboxylic acid group. For comparison, the pKa of 2,6-dimethoxypyridine-3-carboxylic acid is predicted to be 3.63±0.10. [7]
- **Solubility:** Solubility will be highly pH-dependent. In acidic solutions, the amino groups and pyridine nitrogen will be protonated, increasing solubility in water. In alkaline solutions, the carboxylic acid will deprotonate to form a carboxylate salt, also enhancing aqueous solubility. At its isoelectric point, the molecule will exist as a zwitterion and likely exhibit its lowest aqueous solubility.

- Melting Point: The melting point is expected to be significantly higher than that of 2,6-diaminopyridine due to the potential for strong intermolecular hydrogen bonding and zwitterion formation. For reference, 2-aminopyridine-3-carboxylic acid has a melting point of 295-297 °C (decomposes).
- Chemical Reactivity: The molecule will possess several reactive sites:
 - The carboxylic acid group can undergo esterification, amidation, and reduction.
 - The amino groups can be acylated, alkylated, and diazotized.
 - The pyridine ring will be activated towards electrophilic substitution by the two amino groups, although the carboxylic acid will be deactivating.

Spectroscopic Data

While specific spectra for 2,6-diaminopyridine-3-carboxylic acid are not available, the expected spectroscopic characteristics can be inferred.

Table 2: Predicted Spectroscopic Features

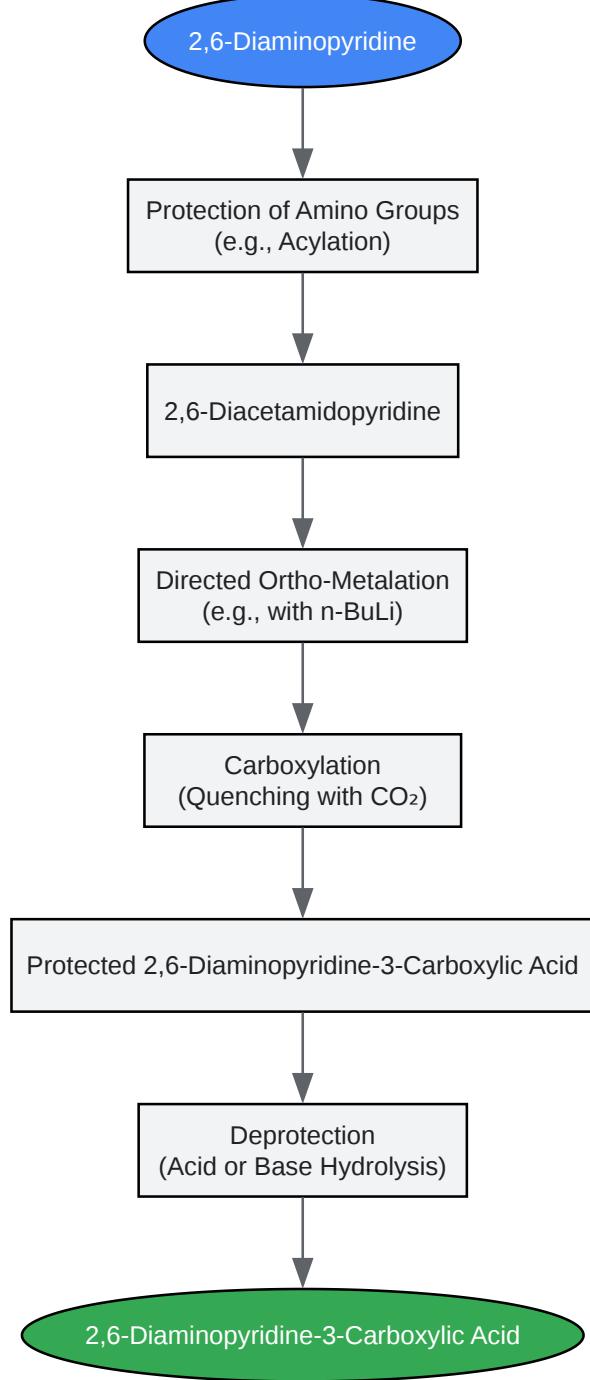
Technique	Expected Features
¹ H NMR	Aromatic protons on the pyridine ring, broad signals for the -NH ₂ and -COOH protons (exchangeable with D ₂ O).
¹³ C NMR	Signals for the pyridine ring carbons, with the carboxyl carbon appearing significantly downfield (typically >160 ppm).[8]
IR Spectroscopy	- Broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm ⁻¹). - C=O stretch from the carboxylic acid (approx. 1680-1710 cm ⁻¹). - N-H stretching from the amino groups (approx. 3100-3500 cm ⁻¹). - C-N and aromatic C=C stretching bands.[9]
Mass Spectrometry	A molecular ion peak corresponding to the exact mass of the compound (C ₆ H ₇ N ₃ O ₂).

Experimental Protocols

Hypothetical Synthesis Workflow

A potential synthetic route to 2,6-diaminopyridine-3-carboxylic acid could involve the carboxylation of 2,6-diaminopyridine. This is a conceptual workflow and would require experimental optimization.

Hypothetical Synthesis of 2,6-Diaminopyridine-3-Carboxylic Acid

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Caption: A potential multi-step synthesis pathway for 2,6-diaminopyridine-3-carboxylic acid.

Potential Biological and Pharmacological Significance

While the biological activity of 2,6-diaminopyridine-3-carboxylic acid itself is not documented, its structural motifs are present in molecules of significant interest.

- **Anti-inflammatory and Anti-hyperglycemic Agents:** Pyridine-3-carboxylic acid derivatives have been investigated as potential dual anti-inflammatory and anti-hyperglycemic agents.
- **Antimicrobial Properties:** Various pyridine carboxylic acid derivatives have shown antimicrobial activity.^[10] For instance, functionalized 2-pyridone-3-carboxylic acids have been evaluated against both Gram-positive and Gram-negative bacteria.^[11]
- **Enzyme Inhibition:** The 2,6-diaminopyridine scaffold is a known pharmacophore. For example, 3-acyl-2,6-diaminopyridines have been synthesized and evaluated as cyclin-dependent kinase (CDK) inhibitors for potential anticancer applications.^[12] The carboxylic acid moiety could serve as a key binding group for various enzyme active sites.
- **Drug Development Intermediate:** The parent compound, 2,6-diaminopyridine, is a crucial intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders.^{[5][13]}

The combination of the 2,6-diamino substitution pattern with a carboxylic acid handle makes this molecule an attractive, albeit currently underexplored, scaffold for medicinal chemistry and drug discovery.

This document is intended for informational purposes only and is based on currently available data. All theoretical properties and protocols require experimental verification.

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